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Bicyclo[3.3.2]decan-9-one

Cat. No.: B3031375
CAS No.: 28054-91-3
M. Wt: 152.23 g/mol
InChI Key: QAVLIVNTLHVEGD-UHFFFAOYSA-N
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Description

Structural Context within Bridged Bicyclic Ketones

Bicyclo[3.3.2]decan-9-one, with the molecular formula C₁₀H₁₆O, is a prominent derivative of the parent bicyclo[3.3.2]decane. vulcanchem.comnih.gov Its structure consists of a bicyclic skeleton where the ketone's carbonyl group is located at position 9, on the two-carbon bridge. vulcanchem.com This placement within a rigid and sterically constrained framework is central to its distinct chemical behavior. vulcanchem.com

The rigidity of the bicyclic system significantly limits conformational flexibility. The bicyclo[3.3.2]decane system is known to exist in an equilibrium between several conformations, most notably the twin-chair and boat-chair forms. phddata.orgrsc.org Spectroscopic evidence, including infrared (IR) spectroscopy, points to the presence of a transannular interaction between the C-3 and C-7 methylene (B1212753) groups in the twin-chair conformation. vulcanchem.comrsc.org Conversely, the boat-chair conformation is generally favored in derivatives where the structure is constrained, for instance by a double bond. phddata.orgrsc.org

A key feature of this compound is the unusual reactivity of its ketone group. The carbonyl group exhibits significantly reduced nucleophilicity, a phenomenon attributed to "I-strain" or internal strain. vulcanchem.comphddata.org This strain arises from the geometric constraints of the bicyclic system, which resist the change in bond angles that occurs when the sp²-hybridized carbonyl carbon converts to a tetrahedral sp³-hybridized intermediate upon nucleophilic attack. vulcanchem.com This inherent strain makes reactions like cyanohydrin formation difficult and slows the rate of reduction by agents such as borohydrides when compared to simpler cyclic or acyclic ketones. vulcanchem.com The strained nature of the ketone is also reflected in its IR spectrum, which shows a characteristic carbonyl (C=O) stretching frequency around 1710 cm⁻¹. vulcanchem.com

PropertyValue/Description
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
IUPAC Name This compound
CAS Number 28054-91-3
Appearance Colorless to pale yellow solid
Solubility Soluble in ethanol, ether; insoluble in water
IR Carbonyl Stretch ~1710 cm⁻¹

This table presents key physical and spectroscopic data for this compound, compiled from various chemical databases and research articles. vulcanchem.comnih.gov

Historical Perspective of Bridged Medium-Ring Systems Chemistry

The study of bridged ring systems represents a long-standing and significant challenge in the field of organic chemistry. acs.org Historically, much of the foundational work focused on more accessible systems like bicyclo[3.3.1]nonanes, with the knowledge gained then applied to more complex structures such as the bicyclo[3.3.2]decane system. stir.ac.ukrsc.org Early synthetic strategies often involved multi-step sequences, including cyclization reactions of acyclic precursors. vulcanchem.com

A major area of historical and ongoing research in these systems is the study of transannular reactions, particularly hydride shifts. stir.ac.uk These are intramolecular reactions where a hydrogen atom is transferred from one part of the ring to a reactive center (like a carbocation) on another part of the ring. Such shifts are particularly facile in medium-sized rings where the folded conformations bring distant atoms into close proximity. phddata.org The investigation into the reactivity of bicyclo[3.3.2]decane derivatives, such as the solvolysis of tosylates, has provided deep insights into these mechanistic pathways, revealing phenomena like 2,6-hydride shifts occurring via a twin-twist-boat conformation. vulcanchem.comphddata.org

The development of new synthetic methodologies has greatly advanced the chemistry of bridged systems. In recent decades, powerful techniques like ring-closing metathesis (RCM) and intramolecular cycloadditions have provided more direct and efficient routes to these complex architectures, which were once considered synthetic challenges. acs.orgrsc.org These modern methods have enabled the synthesis of a wider variety of bridged compounds for further study. nih.gov

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from several of its unique structural and chemical properties. It serves as a model compound for exploring fundamental concepts in physical organic chemistry.

Key Areas of Investigation:

Strain and Reactivity: The most cited reason for its study is its "surprisingly unreactive" nature. phddata.orgstir.ac.uk Investigating this reduced reactivity provides a clear, measurable example of I-strain theory, allowing chemists to probe how framework rigidity and bond angle deformation influence chemical reactions at a functional group. phddata.org Comparative rate studies of its reduction have been used to quantify this effect. vulcanchem.com

Conformational Analysis: The compound is an excellent substrate for studying conformational equilibria in medium-sized rings. rsc.org Spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are used to analyze the subtle balance between the twin-chair and boat-chair conformers and to understand the energetic landscape of the molecule. phddata.orgrsc.org

Mechanistic Studies: Derivatives of the bicyclo[3.3.2]decane system are frequently used in solvolysis studies to probe reaction mechanisms. The rigid framework allows for precise placement of leaving groups and isotopic labels, facilitating the study of carbocation rearrangements and transannular hydride shifts. phddata.orgstir.ac.uk These studies have shown that hydride shifts are more facile in the bicyclo[3.3.2]decane system than in the related bicyclo[3.3.1]nonane system. phddata.org

Scaffold for Chemical Synthesis: The rigid bicyclo[3.3.2]decane skeleton offers potential as a conformational restraint in the design of new molecules, particularly in medicinal chemistry. vulcanchem.com By using this rigid scaffold, chemists can design molecules that hold specific functional groups in a well-defined three-dimensional arrangement, which can be useful for developing enzyme inhibitors or receptor ligands. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B3031375 Bicyclo[3.3.2]decan-9-one CAS No. 28054-91-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.3.2]decan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-7-8-3-1-5-9(10)6-2-4-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVLIVNTLHVEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339627
Record name Bicyclo[3.3.2]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28054-91-3
Record name Bicyclo[3.3.2]decan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Bicyclo 3.3.2 Decan 9 One and Its Derivatives

Established Synthetic Routes to the Bicyclo[3.3.2]decane Skeleton

The construction of the bicyclo[3.3.2]decane ring system has been approached through various synthetic strategies, primarily involving cyclization reactions and the synthesis of substituted derivatives.

Cyclization Reactions in Bicyclo[3.3.2]decan-9-one Formation

Early methods for the synthesis of the bicyclo[3.3.2]decane skeleton often relied on intramolecular cyclization reactions of appropriately functionalized cyclooctane (B165968) precursors. A notable approach involves the use of cyclo-octane-1,5-dione and its derivatives. For instance, the reaction of 1,5-bismethylenecyclooctane with strong acids has been shown to yield 1,5-disubstituted derivatives of bicyclo[3.3.1]nonane, highlighting the propensity for transannular cyclizations in eight-membered rings, which can be precursors to the bicyclo[3.3.2]decane system. researchgate.net

Another established route involves the expansion of a smaller bicyclic system. For example, the synthesis of bicyclo[3.3.2]decane systems has been achieved by substituting malondialdehyde in reactions that typically form bicyclo[3.3.0]octane or bicyclo[3.3.1]nonane frameworks. orgsyn.org

Synthesis of Substituted Bicyclo[3.3.2]decane Derivatives

The synthesis of substituted bicyclo[3.3.2]decane derivatives has been a key focus, as these compounds serve as valuable intermediates for further functionalization. One of the primary methods for introducing functionality is through the oxidation of the parent hydrocarbon. Chromic acid oxidation of bicyclo[3.3.2]decane has been demonstrated to be a useful method for preparing the corresponding bridgehead alcohol, bicyclo[3.3.2]decan-1-ol. acs.org This alcohol can then be converted to other bridgehead derivatives. acs.org

The synthesis of a range of substituted bicyclo[3.3.2]decane derivatives has been described, with their conformational properties being a central point of investigation. phddata.orgrsc.org Spectroscopic studies, particularly infrared spectroscopy, have been instrumental in characterizing these derivatives and have provided evidence for the existence of specific conformations, such as the twin-chair conformation, which is influenced by transannular interactions. phddata.orgrsc.org

Advanced Synthetic Transformations

More contemporary approaches to the bicyclo[3.3.2]decane framework have focused on improving efficiency and stereocontrol through the development of one-pot reactions, multicomponent reactions, and stereoselective methods.

One-Pot and Multicomponent Reactions for Bicyclo[3.3.2]decane Frameworks

While specific examples of one-pot and multicomponent reactions leading directly to this compound are not extensively documented in the provided search results, the principles of these efficient synthetic strategies are widely applied in the synthesis of related bridged bicyclic systems. rsc.orgtaylorfrancis.com For instance, multicomponent reactions are a well-established protocol for constructing bicyclo[3.3.1]nonane-3,7-diones. rsc.org The development of one-pot processes for the synthesis of polysubstituted bicyclo[3.n.1]alkanes through Michael-aldol type annulations showcases the potential of such strategies to be adapted for the bicyclo[3.3.2]decane system. ucl.ac.uk

A notable one-pot synthesis involves the treatment of supported acyclic precursors with acid, which triggers a cascade of reactions including cleavage from the resin, deprotection, and intramolecular nucleophilic addition to form bridged heterocyclic systems, such as 2,6,9-triazabicyclo[3.3.2]decan-10-one derivatives. conicet.gov.ar

Stereoselective Synthesis Approaches for this compound Derivatives

The stereoselective synthesis of bicyclo[3.3.2]decane derivatives is crucial for accessing specific enantiomers and diastereomers with defined biological activities or for use as chiral building blocks. A significant advancement in this area is the asymmetric palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition with tropones. nih.govresearchgate.net This reaction provides access to bicyclo[4.3.1]decadienes with high enantiomeric purity, which can then undergo a facile thermal nih.govnih.gov sigmatropic (Cope) rearrangement to yield asymmetric bicyclo[3.3.2]decadienes. nih.gov The chirality is effectively transferred during this rearrangement. nih.gov

Another approach to stereocontrol involves the use of chiral auxiliaries or catalysts in cyclization reactions. While the direct stereoselective synthesis of this compound is a challenging task, methods developed for related systems, such as the stereoselective synthesis of 3,4-disubstituted cyclopentanones, provide a conceptual framework that could be applied. google.com

The reductive aldol (B89426) reaction of ethyl allenecarboxylate with 10-trimethylsilyl-9-borabicyclo[3.3.2]decane has been developed for the enantio- and diastereoselective synthesis of syn-β-hydroxy-α-vinyl carboxylic esters, demonstrating the utility of bicyclo[3.3.2]decane-based reagents in asymmetric synthesis. acs.orgthieme-connect.com

Synthesis of this compound Analogues and Related Bridged Ketones

The synthesis of analogues of this compound and other bridged ketones provides valuable insights into structure-activity relationships and allows for the exploration of a broader chemical space.

The synthesis of various bridged bicyclic ketones, such as those with the bicyclo[3.2.2]nonane and bicyclo[3.3.1]nonane skeletons, often employs similar strategies to those used for the bicyclo[3.3.2]decane system. For example, the Robinson annulation and Michael-aldol annulations are versatile methods for constructing functionalized bicyclo[3.3.1]nonane derivatives. ucl.ac.uk The double Michael addition of carbon nucleophiles to cyclic dienones is another expedient route to bicyclo[3.3.1]nonan-3-ones. rsc.org

The synthesis of heteroatom-containing analogues has also been explored. For instance, a series of 2-oxo-6,8-diazabicyclo[3.2.2]nonane derivatives have been prepared and evaluated for their biological activity. ebi.ac.uk Furthermore, the synthesis of 2,6,9-triazabicyclo[3.3.2]decan-10-one derivatives has been achieved through the cyclization of amino acid-derived precursors. conicet.gov.ar

The table below summarizes some of the key bicyclic ketones and their synthetic precursors or related structures discussed in the literature.

Bicyclic Ketone/DerivativeSynthetic Method/PrecursorReference
This compoundCyclization of acyclic precursors vulcanchem.com
Bicyclo[3.3.2]decan-1-olChromic acid oxidation of bicyclo[3.3.2]decane acs.org
Asymmetric bicyclo[3.3.2]decadienesThermal rearrangement of bicyclo[4.3.1]decadienes nih.gov
Bicyclo[3.2.2]nonan-6-oneOxidation of the corresponding alcohol mdpi.com
Bicyclo[3.3.1]nonane derivativesMichael-aldol annulation ucl.ac.uk
2,6,9-Triazabicyclo[3.3.2]decan-10-oneCyclization of amino acid derivatives conicet.gov.ar

Conformational Analysis and Stereochemical Aspects of Bicyclo 3.3.2 Decan 9 One

Theoretical Conformational Landscape of Bicyclo[3.3.2]decane

Theoretical calculations and force-field models have been instrumental in mapping the potential energy surface of the parent hydrocarbon, bicyclo[3.3.2]decane. These studies have identified two primary, low-energy conformations that dominate its structural landscape: the twin-chair and the boat-chair.

The twin-chair (CC) conformation is characterized by both seven-membered rings adopting chair-like arrangements. A significant feature of this conformer is the close proximity of the C-3 and C-7 methylene (B1212753) groups, leading to a transannular interaction. rsc.orgresearchgate.net This steric compression across the two three-carbon bridges results in notable structural and energetic consequences. vulcanchem.com The distance between the interacting C-3 and C-7 atoms is estimated to be approximately 2.15 Å (215 pm). vulcanchem.com Computational studies have also explored variations such as a twin twist-chair, which may coexist with other conformers. rsc.org

The boat-chair (BC) conformation involves one seven-membered ring adopting a boat-like shape while the other maintains a chair-like arrangement. rsc.orgvulcanchem.com This conformation is generally considered as an alternative low-energy structure. In certain derivatives of bicyclo[3.3.2]decane, particularly those where the two-carbon bridge (C-9 and C-10) is constrained by a double bond or another ring system, the boat-chair form is found to be the preferred conformation. rsc.orgvulcanchem.comstir.ac.uk This preference arises because such constraints can destabilize the twin-chair arrangement. Quantum mechanical and DFT calculations on substituted borabicyclo[3.3.2]decanes also highlight the importance of both chair-boat and boat-chair conformations in determining reaction pathways and stereoselectivity. nih.govacs.org

The bicyclo[3.3.2]decane system exists as a dynamic equilibrium between the twin-chair and boat-chair conformations. rsc.orgresearchgate.net Experimental data derived from the reduction of bicyclo[3.3.2]decan-3-one have indicated that there is essentially no significant free energy difference between these two primary conformers in the parent system. rsc.orgresearchgate.net This suggests that both populations can coexist at room temperature. Force field calculations corroborate this finding, predicting that a boat-chair conformation and a twin twist-chair conformation can coexist at equilibrium. rsc.org The interconversion between these forms is rapid, and the position of the equilibrium can be influenced by substitution, solvent, and temperature. For substituted derivatives, the steric bulk of substituents can shift the equilibrium to favor one conformer over the other to minimize steric strain. acs.org

Boat-Chair Conformation

Experimental Elucidation of Bicyclo[3.3.2]decan-9-one Conformations

Experimental techniques provide critical validation for theoretical models and offer direct insight into the solid-state and solution-phase structures of bicyclo[3.3.2]decane derivatives.

Single-crystal X-ray diffraction is the definitive method for determining solid-state structure. While a crystal structure for the parent this compound is not widely reported, analyses of various derivatives have confirmed the predicted conformations. A key finding is that derivatives with a constrained two-carbon bridge consistently adopt a boat-chair conformation in the solid state. rsc.orgstir.ac.uk For example, the structure of 7,8,9,10-tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline, which contains the bicyclo[3.3.2]decane skeleton, was confirmed to have a boat-chair conformation. rsc.orgstir.ac.uk Similarly, X-ray analyses of several 3,7,9-triheterabicyclo[3.3.2]decan-10-ones revealed that they exist in boat-chair (BC) forms in the solid state. researchgate.net

Table 1: X-ray Crystallographic Data for Bicyclo[3.3.2]decane Derivatives
CompoundConfirmed ConformationKey FindingReference(s)
7,8,9,10-tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxalineBoat-ChairConfirms that constraining the two-carbon bridge (C9-C10) forces the system into a boat-chair conformation. rsc.orgstir.ac.uk
7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-oneBoat-Chair (BC)Demonstrates the preference for the boat-chair form in the solid state for hetero-substituted bicyclo[3.3.2]decane systems. researchgate.net
3,7-dibenzyl-3,7,9-triazabicyclo-[3.3.2]decan-10-oneBoat-Chair (BC)Provides further evidence for the stability of the boat-chair conformation in complex, substituted derivatives in the crystalline phase. researchgate.net
3,7-dibenzyl-9-oxa-3,7-diazabicyclo[3.3.2]decan-10-oneBoat-Chair (BC)Reinforces the prevalence of the boat-chair conformation in the solid state across various heteroatom-containing derivatives. researchgate.net

Spectroscopic methods are vital for studying the conformational equilibrium in solution.

Infrared (IR) Spectroscopy: IR spectroscopy has been particularly useful in identifying the twin-chair conformation. Studies have shown that some bicyclo[3.3.2]decane derivatives exhibit unusual C-H stretching (ν) and bending (δ) absorptions in their IR spectra. rsc.orgvulcanchem.com These abnormal bands are attributed to the transannular C-3···C-7 methylene interaction that is unique to the twin-chair conformation. rsc.orgresearchgate.net For this compound specifically, the carbonyl group provides a strong, characteristic absorption band. The IR spectrum shows a carbonyl stretch (νC=O) around 1710 cm⁻¹, which is consistent with a ketone within a strained bicyclic system. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹³C NMR, is a powerful tool for investigating conformational equilibria in solution. By analyzing chemical shifts and coupling constants, and by conducting variable-temperature experiments, it is possible to deduce the populations of different conformers. capes.gov.br For the bicyclo[3.3.2]decane system, NMR studies, in conjunction with UV studies, have been used to probe the arrangement around the C-9 and C-10 bridge. rsc.org The presence of a conformational equilibrium between the twin-chair and boat-chair forms is supported by spectroscopic evidence, which indicates a dynamic interconversion in solution. rsc.orgresearchgate.net

Table 2: Key Spectroscopic Data for Conformational Analysis
Spectroscopy TypeFeatureObservation/InterpretationCompound SystemReference(s)
Infrared (IR)Abnormal δ(CH) and ν(CH) absorptionsAttributed to the C-3···C-7 transannular interaction, providing evidence for the twin-chair conformation in solution.Bicyclo[3.3.2]decane derivatives rsc.orgresearchgate.netvulcanchem.com
Infrared (IR)Carbonyl stretch (νC=O)Appears at ~1710 cm⁻¹, characteristic of a strained bicyclic ketone.This compound vulcanchem.com
NMR SpectroscopyVariable Temperature & Chemical ShiftsUsed to study the dynamic equilibrium between twin-chair and boat-chair conformers in solution.Bicyclo[3.3.2]decane derivatives rsc.orgacs.orgcapes.gov.br

X-ray Crystallographic Studies of Bicyclo[3.3.2]decane Derivatives

Influence of Structural Modifications on Conformational Preferences

The conformational landscape of the bicyclo[3.3.2]decane system is primarily dominated by a dynamic equilibrium between two principal conformations: the twin-chair and the boat-chair. vulcanchem.comrsc.org However, the introduction of structural modifications, such as substituents or additional rings, can significantly influence the position of this equilibrium.

Spectroscopic studies, particularly infrared (IR) spectroscopy, have been instrumental in elucidating these conformational preferences. For instance, the presence of abnormal absorptions in the δ(CH) and ν(CH) regions of the IR spectrum is indicative of a transannular interaction between the C-3 and C-7 methylene groups, a hallmark of the twin-chair conformation. rsc.org

Conversely, the boat-chair conformation is often favored in derivatives where the two-carbon bridge is constrained, for example, by the presence of a double bond or by being part of another ring system. rsc.org X-ray crystallography has confirmed the boat-chair preference in such constrained systems, as seen in molecules like 7,8,9,10-tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline. rsc.orgstir.ac.uk In this derivative, the atoms of the two-carbon bridge (C-9 and C-10) and the bridgehead carbons (C-1 and C-5) are forced into a coplanar arrangement, which is accommodated by the boat-chair conformation. rsc.org

The introduction of heteroatoms into the bicyclic framework also profoundly impacts conformational preferences. In a series of 3,7,9-triheterabicyclo[3.3.2]decan-10-ones, spectral evidence suggests a chair-boat (CB) to boat-chair (BC) equilibrium in solution. researchgate.net X-ray diffraction analysis of several of these derivatives, including 7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one, confirmed that they exist in the boat-chair form in the solid state. researchgate.net This preference is likely influenced by steric hindrance around the carbonyl group and the conformational characteristics of the precursor molecules. researchgate.net

Furthermore, the addition of an ethano-bridge to the bicyclo[3.3.2]decane system raises questions about the rotational arrangement around the C-9 to C-10 bond. rsc.org Studies on such bridged derivatives, in comparison with related systems like homoadamantane, have explored the possibility of eclipsed or staggered arrangements, with UV and NMR spectroscopy providing key insights. rsc.org

The following table summarizes the influence of various structural modifications on the preferred conformation of the bicyclo[3.3.2]decane system:

Structural ModificationPredominant ConformationSupporting Evidence
Unsubstituted this compoundTwin-Chair / Boat-Chair EquilibriumIR Spectroscopy rsc.org
Constrained Two-Carbon Bridge (e.g., double bond)Boat-ChairX-ray Crystallography rsc.orgstir.ac.uk
Heteroatom Substitution (e.g., 3,7,9-triheterabicyclo[3.3.2]decan-10-ones)Boat-Chair (in solid state)X-ray Diffraction Analysis researchgate.net
Ethano-Bridge AdditionEclipsed/Staggered Arrangement under investigationUV and NMR Spectroscopy rsc.org

Stereochemical Implications in this compound Systems

The rigid and sterically constrained nature of the this compound framework has significant stereochemical implications for its reactivity and the stereochemistry of its derivatives. The ketone at the 9-position, in particular, exhibits reduced reactivity due to what is known as "I-strain" or internal strain. vulcanchem.comstir.ac.uk This strain arises from the compression of bond angles within the bicyclic system, which destabilizes the formation of a tetrahedral intermediate during nucleophilic addition reactions. vulcanchem.com Consequently, reactions like cyanohydrin formation are resisted, and borohydride (B1222165) reduction proceeds at a significantly slower rate compared to less strained ketones. vulcanchem.com

The stereochemistry of the bicyclo[3.3.2]decane system also plays a crucial role in directing the course of chemical reactions. For instance, the solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate proceeds through a 2,6-hydride shift, indicating the involvement of a twin-twist-boat transition state. vulcanchem.comstir.ac.uk This demonstrates how the conformational preferences of the system can dictate the stereochemical outcome of a reaction.

Furthermore, the synthesis of derivatives with specific stereochemistry is a key area of investigation. The development of synthetic routes that allow for the stereocontrolled introduction of substituents is essential for exploring the structure-activity relationships of these compounds. For example, novel molecular scaffolds incorporating bridged heterocycles have been synthesized from amino acids with high stereocontrol over the newly generated stereogenic centers. conicet.gov.ar

The inherent chirality and conformational rigidity of the this compound scaffold make it an attractive template in medicinal chemistry and materials science. vulcanchem.com Its ability to hold substituents in well-defined spatial orientations is crucial for designing molecules with specific biological activities, such as enzyme inhibitors or receptor ligands. vulcanchem.comucl.ac.uk The stereochemical control afforded by this rigid framework is a key advantage in the rational design of new functional molecules.

The table below outlines key stereochemical implications observed in this compound and its derivatives:

PhenomenonDescriptionConsequence
I-StrainIncreased internal strain in the bicyclic system. vulcanchem.comstir.ac.ukReduced reactivity of the C-9 ketone towards nucleophiles. vulcanchem.com
Stereoselective ReactionsThe conformation of the bicyclic system directs the stereochemical outcome of reactions.Formation of specific stereoisomers, as seen in the solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate. vulcanchem.comstir.ac.uk
Chiral ScaffoldThe inherent chirality and rigidity of the framework.Useful as a template for the design of stereochemically defined molecules in drug discovery. vulcanchem.comconicet.gov.arucl.ac.uk

Reactivity and Reaction Mechanisms of Bicyclo 3.3.2 Decan 9 One

Electronic and Steric Factors Influencing Ketone Reactivity

The reactivity of the carbonyl group in bicyclo[3.3.2]decan-9-one is significantly influenced by the inherent strain within its bicyclic system.

I-Strain Theory Application to this compound Reactivity

The concept of I-strain (internal strain) is crucial to understanding the chemical behavior of this compound. phddata.org I-strain arises from changes in ring strain when the hybridization of a ring atom changes. In the case of this ketone, the carbonyl carbon is sp² hybridized. Upon nucleophilic attack, this carbon transitions to a tetrahedral sp³ hybridized state in the intermediate. This transformation is often accompanied by an increase in angle and torsional strain, making the transition to the tetrahedral intermediate less favorable. vulcanchem.comvedantu.com

This inherent strain results in the ketone being surprisingly unreactive compared to its acyclic or monocyclic counterparts. phddata.org For instance, the formation of cyanohydrins and other nucleophilic additions often result in low yields because the strain destabilizes the tetrahedral intermediates. vulcanchem.com The resistance to such reactions underscores the significance of I-strain in modulating the ketone's reactivity. vulcanchem.com Studies comparing the reduction rates of various cyclic ketones have shown that bicyclic systems like this one can exhibit significantly lower reactivity due to these strain effects. vulcanchem.comasianpubs.org

Bridgehead Reactivity Considerations

The bridgehead positions in the bicyclo[3.3.2]decane system are also critical in dictating its reactivity. The stability of carbocations at these bridgehead positions is a key factor in many reactions. The formation of a bridgehead carbocation is generally disfavored in smaller, more rigid bicyclic systems due to the difficulty of achieving the ideal planar geometry. However, the bicyclo[3.3.2]decane framework is more flexible than smaller systems like bicyclo[2.2.2]octane. acs.orgkyoto-u.ac.jp This increased flexibility allows for a greater deviation from planarity, making the formation of a bridgehead carbocation more feasible than in more constrained systems. kyoto-u.ac.jplookchem.com

Molecular mechanics calculations have been employed to evaluate the stability of bridgehead olefins, which are related to the stability of bridgehead carbocations. koreascience.kr These studies indicate that the strain associated with forming a double bond at the bridgehead (a Bredt's rule violation) is considerable, but the flexibility of the bicyclo[3.3.2]decane system can accommodate some of this strain. koreascience.krrsc.org The reactivity at the bridgehead is therefore a delicate balance between the inherent strain of the bicyclic structure and its conformational flexibility. kyoto-u.ac.jplookchem.com

Intramolecular Rearrangement Mechanisms

The bicyclo[3.3.2]decane skeleton is prone to various intramolecular rearrangements, particularly those involving hydride shifts and, in unsaturated derivatives, sigmatropic rearrangements.

Hydride Shifts (e.g., 1,2- and 2,6-Hydride Migrations)

Hydride shifts are a common mechanistic feature in the reactions of bicyclo[3.3.2]decane derivatives, often driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com These shifts are particularly facile in the bicyclo[3.3.2]decane system compared to the related bicyclo[3.3.1]nonane system. phddata.org

During the buffered acetolysis of exo-2-bicyclo[3.3.2]decyl tosylate, two significant hydride shifts are observed. phddata.org Firstly, a 1,2-hydride shift to the bridgehead position occurs, highlighting the accessibility of this position despite the associated strain. phddata.org Secondly, a 2,6-hydride shift is proposed to occur through a twin-twist-boat conformation. This transannular hydride shift is a characteristic feature of medium-ring bicyclic systems, where the proximity of non-adjacent carbon atoms facilitates such migrations. phddata.orgstir.ac.uk The solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate proceeds via a 2,6-hydride shift, leading to a stabilized carbocation intermediate, a mechanism supported by deuterium (B1214612) labeling studies. vulcanchem.com

Sigmatropic Rearrangements in Unsaturated Bicyclo[3.3.2]decane Systems (e.g., Single Inversion Cope Reaction)

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi system. wikipedia.org In unsaturated derivatives of the bicyclo[3.3.2]decane system, such as bicyclo[3.3.2]deca-2,6-diene, these rearrangements can be studied. phddata.org One notable example is the Cope rearrangement, a acs.orgacs.org-sigmatropic shift. wikipedia.org Preliminary studies have been conducted on the synthesis of bicyclo[3.3.2]deca-2,6-diene to investigate the "Single Inversion Cope Reaction". phddata.orgstir.ac.uk The unique conformational properties of the bicyclo[3.3.2]decane framework can influence the stereochemical outcome of these rearrangements. scholaris.ca

Solvolytic Reactions and Mechanistic Pathways

Solvolysis reactions of bicyclo[3.3.2]decane derivatives provide significant insight into the mechanistic pathways available to this system. The reactivity in solvolysis is highly dependent on the position of the leaving group and the conformational dynamics of the ring system.

The solvolysis of bridgehead derivatives has also been investigated to probe the limits of carbocation stability and the applicability of Bredt's rule. acs.orgrsc.org The flexibility of the bicyclo[3.3.2]decane system, as compared to more rigid bicyclic frameworks, plays a crucial role in the rates and products of these solvolysis reactions. kyoto-u.ac.jplookchem.com

Table of Reaction Data

Reactant Reaction Conditions Key Mechanistic Feature Product(s)
exo-2-Bicyclo[3.3.2]decyl tosylate Buffered acetolysis 1,2- and 2,6-hydride shifts Rearranged acetate (B1210297) products
Bicyclo[3.3.2]decan-3-exo-yl tosylate Buffered acetolysis Elimination Bicyclo[3.3.2]dec-2-ene

Acid-Catalyzed Solvolysis of Epoxides in Bicyclo[3.3.2]decane Derivatives

The study of epoxide solvolysis in bicyclo[3.3.2]decane derivatives provides valuable insights into the conformational and electronic effects within this ring system. Solvolytic studies on exo-2,3-epoxybicyclo[3.3.2]decane have revealed that hydride shifts are more facile in this system compared to the analogous bicyclo[3.3.1]nonane system. stir.ac.uk This has led to the proposal of a revised mechanistic scheme for the acid-catalyzed solvolysis of these epoxides. stir.ac.uk

The mechanism is believed to involve transannular hydride shifts. stir.ac.uk For instance, the solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate is thought to proceed through a 2,6-hydride shift, which forms a stabilized carbocation intermediate. vulcanchem.com This proposed mechanism is supported by deuterium labeling studies and suggests the involvement of a twin-twist-boat transition state. stir.ac.ukvulcanchem.com

Buffered Acetolysis Studies

Buffered acetolysis of bicyclo[3.3.2]decane derivatives, such as exo-2-bicyclo[3.3.2]decyl tosylate, has uncovered interesting mechanistic details. stir.ac.uk These studies have indicated the occurrence of two significant phenomena. Firstly, a notable 1,2-hydride shift to the bridgehead position appears to take place. stir.ac.uk Secondly, it is probable that a 2,6-hydride shift occurs within a twin-twist-boat conformation. stir.ac.uk

Oxidation and Reduction Chemistry of this compound (e.g., Autoxidation)

The oxidation and reduction chemistry of this compound is marked by its surprising lack of reactivity, which is attributed to I-strain (internal strain). stir.ac.uk This strain arises from the compression of bond angles within the bicyclic framework. vulcanchem.com

Reduction: The ketone group at the 9-position demonstrates reduced nucleophilicity. vulcanchem.com For example, attempts to form cyanohydrins often result in low yields. vulcanchem.com Furthermore, the reduction of this compound with lithium aluminum hydride (LiAlH₄) can be challenging, sometimes regenerating the parent ketone. vulcanchem.com Comparative studies have shown that its reduction with borohydride (B1222165) is significantly slower than that of acyclic ketones. vulcanchem.com

Oxidation: Preliminary investigations into the autoxidation of the parent hydrocarbon, bicyclo[3.3.2]decane, have been reported. stir.ac.uk

The table below summarizes the reactivity of this compound in reduction reactions.

Reaction Observation Reason Source
Cyanohydrin formationLow yieldI-strain destabilizing the tetrahedral intermediate vulcanchem.com
LiAlH₄ reductionCan regenerate the parent ketoneReduced nucleophilicity of the ketone vulcanchem.com
Borohydride reductionSlower than acyclic ketonesI-strain vulcanchem.com

Comparative Reactivity Studies with Bicyclo[3.3.1]nonanone Systems

Comparing the reactivity of this compound with the bicyclo[3.3.1]nonanone system highlights the unique influence of the bicyclo[3.3.2]decane framework. As mentioned earlier, hydride shifts during the solvolysis of epoxide derivatives are more facile in the bicyclo[3.3.2]decane system than in the bicyclo[3.3.1]nonane system. stir.ac.uk

The unreactivity of 9-bicyclo[3.3.2]decanone is a key characteristic, rationalized by I-strain theory. stir.ac.uk This internal strain makes the formation of a tetrahedral intermediate, a necessary step in many ketone reactions, energetically unfavorable. vulcanchem.com

The table below provides a comparative overview of the reactivity.

Compound/System Reaction Key Finding Source
exo-2,3-epoxybicyclo[3.3.2]decaneSolvolysisHydride shifts are more facile than in the bicyclo[3.3.1]nonane system. stir.ac.uk
This compoundGeneral reactivitySurprisingly unreactive ketone. stir.ac.uk
Bicyclo[3.3.1]nonan-9-oneDeuterium exchangeDeuterium incorporation at the bridgehead occurs, indicating enolization is possible. oregonstate.edu

Advanced Spectroscopic Characterization of Bicyclo 3.3.2 Decan 9 One

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy of bicyclo[3.3.2]decan-9-one and its derivatives reveals important information about their conformational characteristics. A noteworthy feature in the IR spectra of certain bicyclo[3.3.2]decane derivatives is the appearance of unusual absorptions for both C-H stretching (ν(CH)) and bending (δ(CH)) vibrations. rsc.org These abnormalities are attributed to a transannular interaction between the methylene (B1212753) groups at the C-3 and C-7 positions. rsc.org This interaction is a key indicator of the molecule adopting a twin-chair conformation. rsc.org In this conformation, the proximity of the C-3 and C-7 hydrogens leads to steric crowding, which in turn affects their vibrational frequencies. oregonstate.edu

The presence of the ketone group at the C-9 position introduces a strong, characteristic absorption band for the carbonyl (C=O) stretch. This is typically observed around 1710 cm⁻¹, which is consistent with a ketone in a strained bicyclic system. vulcanchem.comcdnsciencepub.com The strain arises from the rigid bicyclic framework which limits the conformational flexibility of the molecule. vulcanchem.com

Studies have provided evidence for a conformational equilibrium between the twin-chair and a boat-chair conformation. rsc.org The position of this equilibrium can be influenced by the presence of substituents or other structural constraints within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound, providing insights into the proton and carbon environments, as well as the molecule's dynamic conformational behavior.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound displays a complex set of overlapping multiplets due to the large number of non-equivalent protons in the bicyclic system. The signals for the protons are typically found in the upfield region of the spectrum, consistent with a saturated aliphatic structure.

Detailed analysis using two-dimensional NMR techniques is often necessary to fully assign the proton signals and determine the coupling constants (J-values) between adjacent protons. researchgate.net The coupling constants provide valuable information about the dihedral angles between protons, which in turn helps to define the molecule's conformation. For instance, the coupling patterns can help to distinguish between the twin-chair and boat-chair conformers. The complexity of the spectrum arises from the numerous proton-proton couplings within the rigid bicyclic framework. organicchemistrydata.orguci.edu

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum of this compound provides distinct signals for each of the ten carbon atoms in the molecule, reflecting their unique chemical environments. The carbonyl carbon (C-9) is readily identified by its characteristic downfield chemical shift, typically in the range of 205-220 ppm for ketones. libretexts.org The remaining nine sp³ hybridized carbon atoms of the bicyclic skeleton appear at much higher field. oregonstate.edu

The chemical shifts of the methylene (CH₂) and methine (CH) carbons are influenced by their position relative to the carbonyl group and by steric interactions within the bicyclic framework. cdnsciencepub.com For example, carbons that are gamma to the carbonyl oxygen may experience a shielding effect, causing them to appear at a higher field (lower ppm value). cdnsciencepub.com The precise chemical shift values can be used to further refine the conformational model of the molecule.

¹³C NMR Chemical Shift Data for Bicyclic Ketones
Carbon EnvironmentTypical Chemical Shift (ppm)
C=O (in ketones)205 - 220
C in saturated rings10 - 60

Low-Temperature NMR for Conformational Dynamics

Low-temperature NMR studies are crucial for investigating the conformational dynamics of this compound. At room temperature, the molecule may be undergoing rapid interconversion between different conformations, such as the twin-chair and boat-chair forms. rsc.org This rapid exchange can lead to broadened or averaged signals in the NMR spectrum.

By lowering the temperature, it is possible to slow down this conformational exchange to a rate that is slow on the NMR timescale. wdh.ac.id This allows for the individual conformers to be observed and characterized separately. The relative intensities of the signals for each conformer at different temperatures can be used to determine the thermodynamic parameters of the conformational equilibrium, such as the difference in Gibbs free energy (ΔG°) between the conformers. Computational methods can also be employed to calculate the theoretical chemical shifts for different conformers, which can then be compared with the experimental low-temperature NMR data to aid in the assignment of the observed signals to specific conformations. escholarship.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular formula of this compound is C₁₀H₁₆O, which corresponds to a molecular weight of 152.23 g/mol . nih.govchemicalbook.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 152.

The fragmentation of bicyclic ketones under electron ionization (EI) can be complex. libretexts.org The fragmentation pathways are influenced by the rigid ring structure and the presence of the carbonyl group. Common fragmentation patterns for cyclic ketones involve the loss of small neutral molecules such as carbon monoxide (CO), ethylene (B1197577) (C₂H₄), or other hydrocarbon fragments. aip.org The analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions. researchgate.netunistra.fr

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. ub.edu For this compound, a single-crystal X-ray diffraction analysis would provide detailed information about bond lengths, bond angles, and torsional angles within the molecule. This data would allow for the unambiguous confirmation of the connectivity of the atoms and the preferred conformation of the bicyclic system in the crystalline state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. rsc.org In the case of ketones, such as this compound, the most significant electronic transition observable in the near-UV region is the n → π* (n-to-pi-star) transition of the carbonyl group. stir.ac.uk

This transition involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* molecular orbital of the carbon-oxygen double bond. stir.ac.uk The n → π* transition is characteristically weak, meaning it has a low molar absorptivity (ε), typically in the range of 10-100 L·mol⁻¹·cm⁻¹. This low intensity is because the transition is symmetry-forbidden, resulting in poor overlap between the n and π* orbitals. stir.ac.uk

The absorption wavelength for the n → π* transition in ketones is also influenced by the solvent polarity. A blue shift (hypsochromic shift) is typically observed with increasing solvent polarity. This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions, thus lowering the energy of the ground state and increasing the energy required for the transition.

Detailed research findings on the specific UV-Vis absorption characteristics of this compound are limited. However, studies on similar bicyclic ketones provide a basis for understanding its likely spectroscopic behavior. For instance, conformational studies on the bicyclo[3.3.2]decane system have been conducted, revealing the existence of multiple conformers, primarily the twin-chair and boat-chair forms. rsc.org These conformational dynamics could potentially influence the electronic environment of the carbonyl chromophore and, consequently, its UV-Vis spectrum.

Below is a data table providing typical UV-Vis absorption data for the n → π* transition of various cyclic and bicyclic ketones in a non-polar solvent (e.g., hexane (B92381) or cyclohexane) for comparative purposes.

Compoundλmax (nm)ε (L·mol⁻¹·cm⁻¹)
Cyclopentanone~288~16
Cyclohexanone~285~15
Bicyclo[2.2.1]heptan-2-one (Norcamphor)~286~17
Bicyclo[2.2.2]octan-2-one~294~20
This compound (Expected)~285-295~15-25

Note: The values for this compound are estimated based on trends observed in related cyclic and bicyclic ketones and are not from direct experimental measurement.

The other significant electronic transition in ketones is the π → π* transition, which is much stronger (higher ε value) but occurs at a shorter wavelength, typically below 200 nm for saturated ketones. stir.ac.uk This transition is often outside the range of standard UV-Vis spectrophotometers. stir.ac.uk

Theoretical and Computational Investigations of Bicyclo 3.3.2 Decan 9 One

Molecular Mechanics (MM) Simulations for Energy Minimization and Conformational Searching

Molecular mechanics (MM) simulations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for exploring the conformational landscapes of molecules like bicyclo[3.3.2]decan-9-one. These methods model molecules as a collection of atoms connected by springs, using a potential energy function, or force field, to calculate the steric energy of a given conformation. This energy is a sum of terms accounting for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

For the bicyclo[3.3.2]decane system, a key area of interest is the equilibrium between different conformations, primarily the twin-chair and boat-chair forms. rsc.org Early studies, combining spectral analysis with computational approaches, suggested that for many bicyclo[3.3.2]decane derivatives, there is evidence of a twin-chair ⇌ boat-chair equilibrium. rsc.org In some instances, the energy difference between these conformers is so small as to be negligible. rsc.org

Conformational searching algorithms are employed in tandem with energy minimization to systematically or randomly explore the potential energy surface of the molecule, identifying stable low-energy conformers. For instance, the GMMX conformational searching program has been used with MMX molecular mechanics calculations to investigate the stability of related bridgehead olefins. koreascience.kr This combination allows for a thorough exploration of the vast conformational space to locate the global energy minimum and other significant low-energy structures.

In the case of bicyclo[3.3.2]decane, molecular mechanics calculations have indicated that deeper energy minima appear at cross angles of about ±40°. lookchem.com This contrasts with the more rigid bicyclo[2.2.2]octane system, which shows shallower minima at ±15°, highlighting the greater flexibility of the bicyclo[3.3.2]decane framework. lookchem.com This flexibility is crucial for understanding its reactivity and the stability of related unsaturated systems.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

While molecular mechanics provides valuable insights into molecular conformation and energetics based on classical physics, quantum chemical calculations offer a more detailed picture by solving the Schrödinger equation. These methods provide information about the electronic structure, which is fundamental to understanding chemical reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a widely used tool in computational chemistry for its ability to provide accurate results with manageable computational resources. mdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties. They are particularly useful for investigating reaction mechanisms, predicting transition state structures, and calculating reaction energetics. mdpi.com

In the context of bicyclic systems, DFT calculations have been instrumental in studying reaction pathways and regioselectivity. For example, in studies of cycloaddition reactions, DFT has been used to elucidate whether a reaction proceeds through a stepwise or concerted mechanism by comparing the energy barriers of the different pathways. mdpi.com For complex molecules, accurate energy calculations are critical, and it has been shown that the choice of the integration grid size in DFT calculations can significantly affect the resulting free energies. escholarship.org Using a sufficiently large grid is recommended to minimize these errors. escholarship.org

Semiempirical Methods for Structural and Energy Calculations (e.g., AM1)

Semiempirical methods simplify the complex equations of ab initio quantum chemistry by incorporating experimental data (empirical parameters) to approximate certain integrals. uni-muenchen.denumberanalytics.com This simplification makes them computationally much faster than DFT or other ab initio methods, allowing them to be applied to very large molecular systems. numberanalytics.com

Austin Model 1 (AM1) is a popular semiempirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de AM1 calculations have been used to support experimental findings regarding the relationship between skeletal flexibility and allylic conjugation in bicyclic systems. lookchem.com For instance, AM1 calculations on 2-methylene and (E)-2-ethylidene bridgehead carbocations derived from bicyclic systems supported the observation that conjugation increases with greater skeletal flexibility. lookchem.com These methods are parameterized to reproduce experimental heats of formation, making them useful for predicting the relative stabilities of different molecules. uni-muenchen.de

Computational Method Primary Application Key Features
Molecular Mechanics (MM) Conformational analysis and energy minimization.Uses classical mechanics and force fields; computationally fast.
Density Functional Theory (DFT) Electronic structure, reaction pathways, and energetics.Based on electron density; balances accuracy and computational cost.
Semiempirical (e.g., AM1) Structural and energy calculations for large systems.Combines quantum mechanics with empirical data; very fast.

Computational Analysis of Strain Energy and Bridgehead Stability

The unique bridged structure of this compound and its analogues results in significant ring strain, which dictates their stability and reactivity. Computational methods are essential for quantifying this strain and understanding the factors that govern the stability of these complex systems.

Olefin Strain Energy (OSE) in Unsaturated Analogues

The concept of Olefin Strain Energy (OSE) is used to quantify the strain associated with introducing a double bond into a cyclic system. It is calculated as the difference between the strain energy of the bridgehead olefin and that of the corresponding saturated hydrocarbon. kyoto-u.ac.jp This value provides a measure of the stability of the double bond within the bicyclic framework.

Molecular mechanics calculations have been extensively used to determine OSE values for a wide range of bicyclic systems. koreascience.krrsc.org These studies have identified so-called "hyperstable" olefins, which possess negative OSE values, in systems with larger rings. koreascience.krrsc.org A plot of the logarithm of solvolysis rate ratios against the OSE of corresponding bridgehead olefins has shown a correlation: the smaller the olefinic strain energy, the greater the rate ratio, indicating that OSE can be an empirical measure of the conjugative ability of 2-methylene bicyclic bridgehead carbocations. lookchem.com

Bredt's Rule and Bridgehead Double Bonds in Bicyclic Systems

Bredt's Rule is a fundamental principle in organic chemistry that states a double bond cannot be placed at the bridgehead position of a bridged bicyclic system unless the rings are large enough. chemca.inmasterorganicchemistry.com This is because the sp² hybridization required for the double bond necessitates a planar geometry, which is often impossible to achieve in small, constrained bicyclic systems without introducing prohibitive amounts of strain. chemca.in

The stability of a bridgehead double bond is related to the ability of the bicyclic system to accommodate the geometric demands of the trigonal planar carbon atoms. In smaller systems like bicyclo[2.2.1]hept-1-ene, a bridgehead double bond is highly unstable. chemca.in However, as the ring size increases, the system becomes more flexible and can better tolerate the strain of a bridgehead double bond. masterorganicchemistry.comlibretexts.org For example, bicyclo[3.3.1]non-1-ene is a stable compound. masterorganicchemistry.com The bicyclo[3.3.2]decane system is on the cusp of this stability, and computational studies are crucial for evaluating the feasibility and strain energy of placing a double bond at its bridgehead. Fawcett proposed that the sum of the numbers in the bicyclic nomenclature (m+n+o = S) can be an indicator of stability, with S values less than 9 being highly strained. libretexts.org

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to calculate spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are crucial for structural elucidation, conformational analysis, and understanding the electronic environment of the molecule.

Despite the utility of these computational methods, a thorough search of scientific literature and chemical databases reveals a notable absence of specific studies focused on the prediction of spectroscopic properties for this compound. While experimental spectral data for the broader bicyclo[3.3.2]decane system have been discussed in the context of conformational studies, dedicated computational papers detailing predicted NMR and IR data for the 9-keto derivative are not publicly available. rsc.org

For context, computational studies have been performed on the closely related, but structurally distinct, compound Bicyclo[3.3.1]nonan-9-one . For this smaller bicyclic ketone, ab initio and DFT methods have been used to investigate its molecular structure and to predict 13C chemical shifts for its various conformers. researchgate.net Such studies highlight the capability of modern computational approaches to provide accurate spectral predictions. researchgate.net However, due to the differences in ring strain, conformational flexibility, and electronic structure between the bicyclo[3.3.1]nonane and the bicyclo[3.3.2]decane frameworks, the data from the former cannot be directly extrapolated to the latter.

The general workflow for such a computational study on this compound would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule using a selected level of theory (e.g., B3LYP) and basis set (e.g., cc-pVDZ). researchgate.net

Frequency Calculations: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum. The calculated vibrational frequencies are often scaled to correct for systematic errors in the computational method.

NMR Shielding Constant Calculations: Using methods like Gauge-Independent Atomic Orbital (GIAO) to compute the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Without published research applying these methods to this compound, no specific data tables for its predicted spectroscopic properties can be presented. The scientific community has yet to publish a dedicated computational analysis of this particular molecule's spectral characteristics.

Derivatization and Analogues of the Bicyclo 3.3.2 Decane Core

Synthesis and Reactivity of Bicyclo[3.3.2]decan-9-one Derivatives

The synthesis of this compound has been approached through methods such as the ring expansion of bicyclo[3.3.1]nonane precursors. One notable characteristic of this compound is its surprisingly low reactivity, which is attributed to I-strain (internal strain). phddata.org This inherent strain within the bicyclic framework hinders the formation of tetrahedral intermediates that are necessary for many ketone reactions. vulcanchem.com For instance, attempts to form cyanohydrins or carry out other nucleophilic additions often result in low yields. vulcanchem.com

The reactivity of the ketone at the 9-position is significantly influenced by the conformational dynamics of the bicyclo[3.3.2]decane skeleton. The molecule exists in an equilibrium between a twin-chair and a boat-chair conformation. phddata.org Spectroscopic evidence, particularly infrared spectroscopy, has been instrumental in studying these conformations, revealing characteristic carbonyl stretches around 1710 cm⁻¹. vulcanchem.com The twin-chair conformation is characterized by transannular interactions between the methylene (B1212753) groups at C-3 and C-7. vulcanchem.comrsc.org

The reduction of this compound and its derivatives has also been a subject of study. For example, the reduction of the ketone with sodium borohydride (B1222165) is notably slower compared to acyclic ketones, further highlighting its reduced reactivity. vulcanchem.com

Heteroatom-Containing Bicyclo[3.3.2]decane Analogues (e.g., 9-Azabicyclo[3.3.2]decane)

The introduction of heteroatoms into the bicyclo[3.3.2]decane framework leads to a diverse range of analogues with potentially interesting biological and chemical properties. A prime example is 9-azabicyclo[3.3.2]decane, where the carbonyl group at the 9-position is replaced by a nitrogen atom. sigmaaldrich.com The synthesis of such heteroatomic analogues can be achieved through various synthetic routes, often involving cyclization reactions.

Other examples of heteroatom-containing analogues include oxa- and thia-derivatives. For instance, (1S,5S)-3-oxa-9-azabicyclo[3.3.2]decane is a known compound. nih.gov The synthesis of these analogues allows for the modulation of the electronic and steric properties of the bicyclic system, which can have significant implications for their reactivity and potential applications. The tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.2]decane-9-carboxylate is another example of a derivatized heteroatom-containing analogue. molport.com

The introduction of heteroatoms can also influence the conformational preferences of the bicyclic system. The interplay between the heteroatom and the rest of the scaffold can lead to unique structural features and reactivity patterns.

Fused and Extended Bicyclo[3.3.2]decane Systems

The bicyclo[3.3.2]decane core can be incorporated into larger, more complex molecular architectures through fusion with other ring systems. These fused and extended systems are of interest in various fields, including medicinal chemistry, due to their rigid and well-defined three-dimensional structures. google.comgoogle.comgoogle.com

An example of a fused system is 7,8,9,10-tetrahydro-6,10-propano-6H-cyclohepta[b]quinoxaline, where the bicyclo[3.3.2]decane moiety is part of a larger polycyclic structure. phddata.orgrsc.org X-ray crystallographic studies of such fused systems have provided valuable insights into the conformational preferences of the bicyclo[3.3.2]decane core when constrained within a larger framework. phddata.orgrsc.org In cases where the two-carbon bridge is constrained by a double bond or an equivalent group, the boat-chair conformation is favored. rsc.org

The synthesis of these complex structures often involves multi-step sequences and can be synthetically challenging. However, the resulting molecules offer unique scaffolds for the design of new materials and therapeutic agents. The development of synthetic methodologies to access these fused and extended systems remains an active area of research. A hydrazine (B178648) bridged diphosphonium compound with a ring system analogous to bicyclo[3.3.2]decane has also been synthesized. researchgate.net

Transannular Interactions in Bicyclo[3.3.2]decane and Related Bridged Systems

A key feature of the bicyclo[3.3.2]decane system is the presence of transannular interactions, which are non-bonding interactions between atoms across the ring system. In the twin-chair conformation of bicyclo[3.3.2]decane, a significant interaction occurs between the methylene groups at the C-3 and C-7 positions. vulcanchem.comrsc.org This proximity, with a C-3 to C-7 distance of approximately 2.15 Å, leads to observable spectroscopic consequences, such as abnormal infrared absorptions for the C-H bonds. vulcanchem.com

These transannular interactions are not limited to the parent hydrocarbon. They have also been observed in derivatives and related bridged systems. For example, through-space transannular interactions between non-conjugated methylene and carbonyl π-electrons have been demonstrated in benzo derivatives of bicyclo[3.3.2]decane using 13C NMR spectroscopy. publish.csiro.aupublish.csiro.au

Transannular hydride shifts are another important consequence of the spatial proximity of atoms in this bicyclic system. For instance, the buffered acetolysis of exo-3-bicyclo[3.3.2]decyl toluene-p-sulphonate results in a significant transannular hydride shift, likely involving a C(7) to C(3) hydrogen migration. rsc.org These interactions play a crucial role in determining the reactivity and conformational behavior of these molecules.

Comparison of this compound with Other Bicyclic Ketones (e.g., Bicyclo[3.3.1]nonanone)

A comparative analysis of this compound with other bicyclic ketones, particularly bicyclo[3.3.1]nonan-9-one, provides valuable insights into the structure-reactivity relationships of these systems. The bicyclo[3.3.1]nonane system is a closely related bicyclic framework that has been extensively studied. rsc.orgresearchgate.netoregonstate.eduresearchgate.net

Conformational Differences: Both bicyclo[3.3.2]decane and bicyclo[3.3.1]nonane systems can exist in chair-chair and boat-chair conformations. vulcanchem.comrsc.org However, the additional carbon in the two-carbon bridge of the bicyclo[3.3.2]decane system leads to different conformational preferences and energetic barriers between conformers compared to the single-atom bridge in bicyclo[3.3.1]nonane. In many derivatives of bicyclo[3.3.2]decane, there is evidence for a conformational equilibrium between twin-chair and boat-chair forms. phddata.org

Reactivity: this compound is known to be a surprisingly unreactive ketone, a property attributed to I-strain. phddata.org This internal strain destabilizes the transition state for nucleophilic addition. vulcanchem.com While bicyclo[3.3.1]nonan-9-one also exhibits strain, the degree and nature of this strain differ, leading to variations in reactivity. For example, hydride shifts are found to be more facile in the bicyclo[3.3.2]decane system than in the bicyclo[3.3.1]nonane system. phddata.org

Spectroscopic Properties: The transannular interactions in the bicyclo[3.3.2]decane system give rise to distinct spectroscopic features, as discussed previously. vulcanchem.comrsc.org Comparative spectroscopic studies with bicyclo[3.3.1]nonane derivatives, where C3-C7 transannular interactions are also prominent in the double-chair conformation, have been crucial in understanding these through-space effects. publish.csiro.aupublish.csiro.au

The table below summarizes some key comparative aspects:

FeatureThis compoundBicyclo[3.3.1]nonan-9-one
Bridging Unit Ethano bridge (two carbons)Methylene bridge (one carbon)
Conformational Equilibrium Twin-chair and boat-chair conformations are significant. phddata.orgPredominantly exists in a double-chair conformation, though boat-chair can be populated in derivatives. rsc.org
Reactivity of Ketone Notably unreactive due to significant I-strain. phddata.orgvulcanchem.comAlso exhibits strain-related reactivity, but generally more reactive than its bicyclo[3.3.2]decane counterpart.
Transannular Interactions Strong C3-C7 interactions in the twin-chair conformation. vulcanchem.comrsc.orgPronounced C3-C7 interactions in the double-chair conformation. publish.csiro.aupublish.csiro.au
Hydride Shifts Hydride shifts are more facile. phddata.orgHydride shifts are also observed but may be less facile.

Emerging Research Frontiers in Bicyclo 3.3.2 Decan 9 One Chemistry

Development of Novel Catalytic Approaches for Bicyclo[3.3.2]decane Synthesis

The construction of the bicyclo[3.3.2]decane core remains a synthetic challenge, prompting the development of innovative catalytic strategies. While traditional methods often involve multi-step sequences such as acyclic precursor cyclization or ring-expansion reactions, recent efforts have shifted towards more efficient, metal-catalyzed approaches. vulcanchem.com

A significant advancement is the use of palladium-catalyzed higher-order cycloadditions. nih.govrsc.org One such method involves an asymmetric palladium-catalyzed [6+3] cycloaddition of trimethylenemethane (TMM) with tropones. This reaction produces bicyclo[4.3.1]decadiene adducts with high regio-, diastereo-, and enantiocontrol. These adducts can then undergo a facile, stereodefined thermal nih.govnih.gov sigmatropic (Cope) rearrangement to yield the desired bicyclo[3.3.2]decadiene skeleton. nih.gov This two-step process provides a powerful and straightforward route to functionalized and optically pure bicyclo[3.3.2]decane derivatives. nih.gov The chirality is effectively transferred during the rearrangement, maintaining high enantiomeric excess. nih.gov

Table 1: Asymmetric Synthesis of Bicyclo[3.3.2]decadienes via Pd-Catalyzed Cycloaddition and Cope Rearrangement nih.gov
Initial Adduct (Bicyclo[4.3.1])Rearrangement ConditionsFinal Product (Bicyclo[3.3.2])Yield (%)Enantiomeric Excess (ee %)
4aToluene, Microwave5a7598 (assumed)
4dToluene, Microwave5d7298 (from 99 ee)
4fToluene, Microwave5f7099 (assumed)

Other research has focused on the application of organoborane chemistry. For instance, strategically designed chiral B-allyl-10-phenyl-9-borabicyclo[3.3.2]decanes have been developed as reagents for the asymmetric allylboration of ketones. researchgate.net Similarly, 10-TMS-9-borabicyclo[3.3.2]decane has been employed in enantio- and diastereoselective reductive aldol (B89426) reactions. acs.org While these examples utilize a pre-existing bicyclo[3.3.2]decane scaffold, the methodologies contribute to the broader toolbox for creating complex, functionalized derivatives through catalytic means.

Exploration of Unconventional Reactivity Modes and Mechanistic Pathways

The bicyclo[3.3.2]decane system exhibits fascinating reactivity, largely governed by its unique conformational dynamics and inherent strain. The parent ketone, bicyclo[3.3.2]decan-9-one, is noted for being surprisingly unreactive compared to acyclic or simple monocyclic ketones. vulcanchem.comphddata.org This reduced reactivity is attributed to I-strain (internal strain), which arises from angle compression in the bicyclic framework and destabilizes the formation of tetrahedral intermediates required in many nucleophilic addition reactions. vulcanchem.comphddata.org

Table 2: Manifestations of I-Strain in this compound vulcanchem.com
Reaction TypeObservationAttributed Cause
Cyanohydrin formationResistant to formation; intermediates often revert to the parent ketone.I-strain destabilizes the required tetrahedral intermediate.
Borohydride (B1222165) reductionSignificantly lower reaction rates compared to acyclic ketones.Increased steric hindrance and internal strain at the ketone position.

The system's conformational flexibility, primarily an equilibrium between twin-chair and boat-chair forms, is a key determinant of its chemical behavior. phddata.orgrsc.org Spectroscopic studies have identified transannular interactions between the C-3 and C-7 methylene (B1212753) groups in the twin-chair conformation. vulcanchem.comrsc.org This equilibrium can be influenced by substitution or the introduction of constraints like double bonds, which favor the boat-chair conformation. phddata.orgrsc.org

Mechanistic studies have revealed unconventional pathways, such as transannular hydride shifts. During the solvolysis of exo-2-bicyclo[3.3.2]decyl tosylate, a notable 2,6-hydride shift occurs, which is proposed to proceed through a twin-twist-boat transition state. vulcanchem.comphddata.org Such hydride shifts are found to be more facile in the bicyclo[3.3.2]decane system compared to the related bicyclo[3.3.1]nonane system. phddata.org

Advanced Materials Science Applications Derived from the Bicyclo[3.3.2]decane Scaffold

While still a nascent field of exploration, the bicyclo[3.3.2]decane scaffold is emerging as a promising building block for advanced materials. vulcanchem.com Its inherent rigidity, thermal stability, and well-defined three-dimensional structure make it an attractive candidate for constructing ordered molecular architectures such as supramolecular assemblies and coordination polymers. vulcanchem.com

Recent research has demonstrated the synthesis of novel heterocyclic systems analogous to the bicyclo[3.3.2]decane structure. One study reported the facile preparation of a racemic hydrazine-bridged diphosphonium compound. researchgate.net This molecule possesses an unusual structure with an eight-membered ring, a biimino bridge, and two fused aromatic rings locked into nearly perpendicular planes, features that could be exploited in host-guest chemistry or the design of molecular sensors. researchgate.net

Another area of interest involves incorporating heteroatoms into the scaffold. A complex molecule featuring a 5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione moiety has been described. The presence of a bismuth center could impart unique catalytic or electronic properties, making such compounds interesting for applications in materials science, potentially as components in functional polymers or hybrid organic-inorganic materials. The development of synthetic routes to 3,7,9-triheterabicyclo[3.3.2]decan-10-ones further expands the potential of this scaffold by allowing for tunable properties through the choice of heteroatoms. researchgate.net

Design of New Molecular Probes Incorporating the Bicyclo[3.3.2]decane Unit

The rigid bicyclo[3.3.2]decane framework serves as an excellent scaffold for the design of molecular probes and bioactive molecules. Its ability to hold functional groups in a precise and predictable spatial orientation is crucial for mimicking the bioactive conformations of more flexible molecules, a key strategy in drug design and chemical biology. vulcanchem.comucl.ac.uk This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets like enzymes or receptors. vulcanchem.com

The development of synthetic methods to create libraries of diverse bicyclic compounds is central to this effort. ucl.ac.uk For example, the synthesis of various 2,6,9-triazabicyclo[3.3.2]decan-10-one derivatives from amino acid precursors showcases a strategy to generate nature-inspired molecular scaffolds. conicet.gov.ar These compounds provide a rigid core that can be systematically functionalized to probe biological systems.

Furthermore, bicyclo[3.3.2]decane analogues have been shown to possess intrinsic bioactivity. The hydrazine-bridged diphosphonium compound with a bicyclo[3.3.2]decane-like ring system was found to cleave plasmid DNA, demonstrating its potential as a probe for studying DNA interactions or as a lead for developing DNA-targeting agents. researchgate.net The structural and functional diversity offered by this scaffold makes it a valuable platform for creating the next generation of molecular probes for research and therapeutic applications. ucl.ac.ukrsc.org

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodological Answer : Partner with computational chemists for high-level modeling, synthetic biologists for enzyme-mediated functionalization, and material scientists for applications in supramolecular systems. Use platforms like GitHub for code/data sharing and preprints for rapid feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.